molecular formula C15H16O5 B8797066 Ethyl 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylate CAS No. 42368-92-3

Ethyl 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylate

Cat. No.: B8797066
CAS No.: 42368-92-3
M. Wt: 276.28 g/mol
InChI Key: KBJFWBWKNHQHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C15H16O5 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

42368-92-3

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

ethyl 7-hydroxy-4-oxo-8-propylchromene-2-carboxylate

InChI

InChI=1S/C15H16O5/c1-3-5-9-11(16)7-6-10-12(17)8-13(20-14(9)10)15(18)19-4-2/h6-8,16H,3-5H2,1-2H3

InChI Key

KBJFWBWKNHQHDH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1OC(=CC2=O)C(=O)OCC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide (from 19 gm. of sodium and 260 ml of absolute ethanol) under nitrogen atmosphere, add dropwise a solution of 40 gm of 2,4-dihydroxy-3-propylacetophenone and 68 gm of diethyloxalate in 55 ml of absolute ethanol and 55 ml of absolute ether. Heat under reflux for 3.5 hours. Cool to room temperature and pour the mixture into 500 ml of 5% aqueous hydrochloric acid. Extract the mixture twice with ether. Wash the combined organic fractions with water, dry over sodium sulfate and strip to a residue. Reflux the residue for 30 minutes in 150 ml absolute ethanol containing 2.5 ml of concentrated hydrochloric acid. Evaporate most of the ethanol and partition the residue between water and ethyl acetate. Wash the organic fraction with water, aqueous sodium bicarbonate solution and again with water. Dry over sodium sulfate and strip to a residue. Crystallize the residue from ethyl acetate-hexane to obtain a first crop (mp 155°-162° C.). Strip the mother liquors to dryness and chromatograph the residue over silica gel, eluting with a mixture of ethylacetate-hexane (1:1). Crystallize the resulting product from ethyl acetate to obtain a second crop. (mp 165°-167° C. lit. 166°-167° C.).
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

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